molecular formula C21H21ClN4O2S B2986348 N-(4-chlorophenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 1005299-68-2

N-(4-chlorophenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2986348
CAS No.: 1005299-68-2
M. Wt: 428.94
InChI Key: XZZXZKNVBDODGY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenethyl group and a p-tolyl ureido substituent on the thiazole ring (Fig. 1). This compound belongs to a class of bioactive molecules with reported antimicrobial and antifungal properties, as seen in structurally related analogs .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-14-2-8-17(9-3-14)24-20(28)26-21-25-18(13-29-21)12-19(27)23-11-10-15-4-6-16(22)7-5-15/h2-9,13H,10-12H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXZKNVBDODGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Urea Formation: The urea moiety is introduced by reacting an amine with an isocyanate or by using phosgene derivatives.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the appropriate aromatic amines and acylating agents under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce halogens, nitro groups, or sulfonic acids into the aromatic rings.

Scientific Research Applications

N-(4-chlorophenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies investigating its effects on cellular processes, including cell signaling pathways and gene expression.

    Industrial Applications: It may be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its use, such as its role in inhibiting a particular enzyme involved in disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the thiazole ring and acetamide side chains. Below is a comparative analysis:

Compound Name / ID Substituents on Thiazole Ring Acetamide Side Chain Modifications Biological Activity (MIC Range) Reference
Target Compound 3-(p-Tolyl)ureido, 4-chlorophenethyl None (direct acetamide linkage) Not reported in provided evidence
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 4-Methylthiazole m-Tolyl group Antibacterial: 12.5–6.25 µg/mL
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) 3-Chlorophenyl p-Tolyl group Broad antifungal activity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl None Structural similarity to penicillin
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl Morpholino group Not biologically characterized

Key Observations:

  • Chlorinated Aryl Groups: Compounds with chlorinated phenyl groups (e.g., 107j, 107k) exhibit enhanced antibacterial and antifungal activities compared to non-halogenated analogs . The target compound’s 4-chlorophenethyl group may similarly improve bioavailability.
  • Ureido vs. Acyl Groups: The p-tolyl ureido group in the target compound differs from the acyl or morpholino groups in analogs (e.g., 107b, ).
  • Thiadiazole vs. Thiazole Cores: Compounds like N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () feature a dihydrothiadiazole ring, which alters molecular rigidity and electronic properties compared to the thiazole core in the target compound .

Crystallographic and Physicochemical Properties

  • Target Compound vs. Dichlorophenyl Analog (): The dichlorophenyl analog exhibits a twisted conformation (61.8° between aryl and thiazole planes), affecting solubility and crystal packing . The target compound’s ureido group may introduce additional intermolecular hydrogen bonds, altering crystallization behavior.

Biological Activity

N-(4-chlorophenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound consists of a thiazole ring, an acetamide group, and a chlorophenethyl moiety, which are key to its biological properties. The presence of these functional groups allows for interactions with biological targets, influencing its activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that halogenated derivatives, particularly those with a para-substituted phenyl ring, showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
N-(4-chlorophenyl)-2-chloroacetamideHighModerateModerate
N-(3-bromophenyl)-2-chloroacetamideHighLowLow
N-(4-fluorophenyl)-2-chloroacetamideModerateModerateHigh

Anticancer Activity

The compound's structure suggests potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted that thiazole-based compounds could effectively target cancer cells by modulating signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of electron-withdrawing groups like chlorine increases lipophilicity, enhancing cell membrane permeability and thereby increasing antimicrobial efficacy .

Figure 1: Structure-Activity Relationship Analysis

Structure-Activity Relationship

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of synthesized chloroacetamides, it was found that compounds with specific substituents on the phenyl ring exhibited varying degrees of effectiveness against different bacterial strains. The study concluded that the position and type of substituents significantly influenced the antimicrobial properties .

Case Study 2: Anticancer Properties

Another research project focused on thiazole derivatives demonstrated that certain modifications to the thiazole ring led to enhanced cytotoxicity against various cancer cell lines. The study provided evidence that compounds similar to this compound could be developed as potential anticancer agents .

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